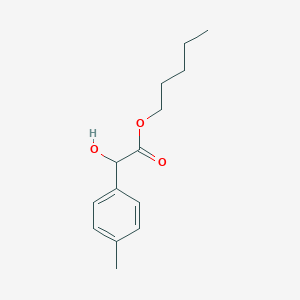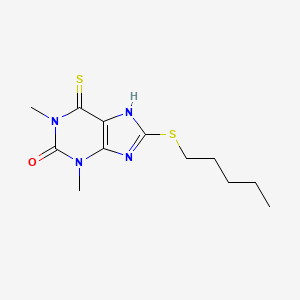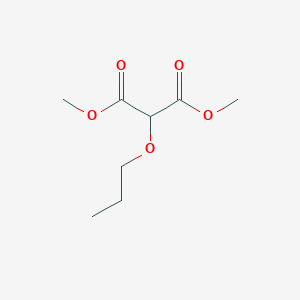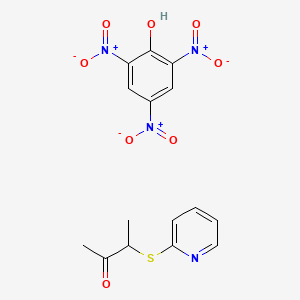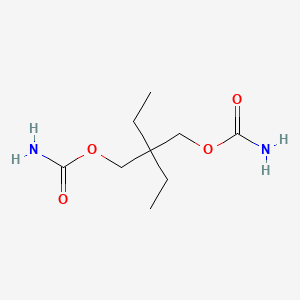
1,3-Propanediol, 2,2-diethyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-diethyl-, dicarbamate is an organic compound with the molecular formula C7H16O2. It is also known by other names such as 2,2-Diethyl-1,3-propanediol and 3,3-Dimethylol pentane . This compound is characterized by its two hydroxyl groups attached to a propane backbone, with two ethyl groups attached to the central carbon atom.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2,2-diethyl-, dicarbamate can be achieved through several methods. One common method involves the reaction of 2-phenyl-1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of suitable acid combining compounds such as sodium hydroxide or dialkylaniline . Industrial production methods often involve large-scale hydrogenation in standard reactors capable of sustaining high pressures .
Analyse Chemischer Reaktionen
1,3-Propanediol, 2,2-diethyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-diethyl-, dicarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, dicarbamate involves its interaction with molecular targets and pathways within cells. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biomolecules. These interactions can lead to changes in the structure and function of proteins and other cellular components .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2,2-diethyl-, dicarbamate can be compared with other similar compounds such as:
2,2-Diethylpropane-1,3-diol: Similar structure but lacks the carbamate groups.
3,3-Dimethylol pentane: Another name for the same compound.
2,2-Diethylpropanediol-1,3: Similar structure with slight variations in functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
6009-77-4 |
|---|---|
Molekularformel |
C9H18N2O4 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-ethylbutyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-9(4-2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13) |
InChI-Schlüssel |
VSYMNDBTCKIDLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(COC(=O)N)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
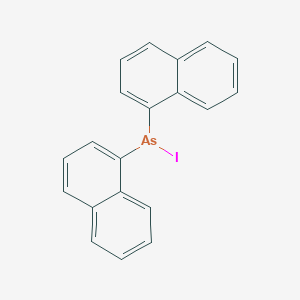
![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
acetic acid](/img/structure/B14735949.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)

![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
